4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

C–H activation Cross-coupling Halopyrazole reactivity

This 4-iodo-N-methylpyrazole-3-carboxamide offers unique orthogonal reactivity: the C–I bond remains intact during Pd-catalyzed C5–H arylation, enabling subsequent C4 Suzuki, Sonogashira, or Buchwald coupling. The iodo substituent achieves 72% yield in single-step pyrazolo[4,3-d]pyrimidine formation with amidines—chemistry that fails completely with the 4-Br and 4-Cl analogs. Its physicochemical profile (TPSA 46.9 Ų, LogP 0.5, single HBD) fulfills CNS fragment criteria without additional protecting group manipulation. ≥98% commercial purity enables direct use in automated liquid-handling platforms, reducing cycle time and false positives. Standard catalog quantities ship immediately, avoiding multi-week custom synthesis delays.

Molecular Formula C6H8IN3O
Molecular Weight 265.05 g/mol
CAS No. 1354705-10-4
Cat. No. B3235688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide
CAS1354705-10-4
Molecular FormulaC6H8IN3O
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN(C=C1I)C
InChIInChI=1S/C6H8IN3O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,1-2H3,(H,8,11)
InChIKeySNTGPYNJOOXTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS 1354705-10-4): Procurement-Ready Chemical Identity and Baseline Properties


4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic small-molecule building block belonging to the 4-halopyrazole-3-carboxamide class. It features a pyrazole core substituted with iodine at the 4-position, a methyl group at N1, and an N-methyl carboxamide at the 3-position. Its molecular formula is C₆H₈IN₃O with a molecular weight of 265.05 g/mol [1]. The compound exhibits a computed LogP (XLogP3) of 0.5, a topological polar surface area of 46.9 Ų, and contains one hydrogen bond donor and two hydrogen bond acceptors [1]. It is commercially available from multiple vendors at purities typically ≥95% and is recommended for storage sealed in dry conditions at 2–8°C .

Why Generic Substitution of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Is Not Advisable


Simple halogen interchange (e.g., replacing the 4-iodo substituent with 4-bromo or 4-chloro) fundamentally alters the compound's reactivity profile in key synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. The C–I bond exhibits significantly lower bond dissociation energy and higher oxidative addition rates with Pd(0) and Cu(I) catalysts compared to C–Br and C–Cl bonds, which directly governs the achievable yield, reaction temperature, and catalyst loading in downstream diversification steps [1][2]. Furthermore, the N-methyl carboxamide motif is differentiated from the corresponding carboxylic acid or primary amide in terms of hydrogen-bonding capacity, steric demand, and metabolic stability when the scaffold is advanced into lead optimization programs. Substitution with a non-iodinated or differently halogenated analog is therefore not 'like-for-like' and cannot be assumed to produce equivalent synthetic or biological outcomes without re-optimization of reaction conditions or pharmacological profiles.

Quantitative Differentiation Evidence: 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide vs. Closest Analogs


C–I vs. C–Br Bond Reactivity in Palladium-Catalyzed Direct C–H Arylation

Under identical Pd(OAc)₂/KOAc/DMA conditions (1 mol% Pd, 130°C), N-substituted 4-iodopyrazoles undergo chemoselective C5–H arylation with aryl bromides while the C–I bond remains intact, enabling sequential orthogonal functionalization. In contrast, the analogous 4-bromopyrazoles require identical catalyst loading but exhibit a narrower substrate scope with electron-deficient aryl bromides and demand stricter exclusion of moisture to avoid competitive C–Br cleavage [1]. While the published work did not directly compare identical pyrazole-3-carboxamide substrates, the observed difference in oxidative addition propensity between C–I (bond dissociation energy ~57 kcal/mol) and C–Br (~71 kcal/mol) translates to a predicted ~10³–10⁴ fold rate enhancement for the iodo derivative at the same temperature, based on established trends in Pd-catalyzed cross-coupling [2].

C–H activation Cross-coupling Halopyrazole reactivity

Copper-Catalyzed Cascade Reactivity: Exclusive Utility of 4-Iodopyrazole-3-carboxamides in Pyrazolo[4,3-d]pyrimidine Synthesis

In a copper-catalyzed cascade reaction with amidines, 4-iodopyrazole-3-carboxamides undergo sequential N-arylation and cyclodehydration to afford pyrazolo[4,3-d]pyrimidine derivatives. The 4-iodo substituent is an essential structural prerequisite for this transformation; the corresponding 4-bromo and 4-chloro analogs failed to participate productively, giving either no conversion or extensive decomposition under identical conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C). The N,1-dimethyl carboxamide variant (the target compound) was explicitly demonstrated as a competent substrate, providing the fused pyrimidine product in 72% isolated yield [1]. This establishes the compound as a privileged input for constructing pyrazolo[4,3-d]pyrimidine libraries, a scaffold of significant pharmaceutical relevance.

Fused heterocycle synthesis Cu catalysis Cascade reaction

Hydrogen-Bond Donor Count Differentiates Carboxamide from Carboxylic Acid Congener for Medicinal Chemistry Optimization

The N-methyl carboxamide motif in the target compound presents exactly one hydrogen-bond donor (HBD = 1) compared to two HBDs in the corresponding 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 103589-72-6). This difference reduces the topological polar surface area from 63.1 Ų (acid) to 46.9 Ų (target carboxamide), improving predicted passive membrane permeability. Additionally, the target compound's computed LogP (XLogP3 = 0.5) falls within the favorable range for CNS drug-likeness (0–3), whereas the acid analog (predicted LogP ~−0.2 at physiological pH due to ionization) is less suitable for CNS-penetrant programs [1]. These computed physicochemical differentiators are directly relevant for fragment-based drug discovery and lead optimization campaigns where balancing solubility and permeability is critical.

Physicochemical property Drug-likeness Permeability

Vendor-Supplied Purity Benchmark: ≥98% (HPLC) Enables Direct Use in Parallel Synthesis Without Purification

Commercially sourced 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is routinely supplied at ≥98% purity (HPLC), as specified by multiple vendors . In contrast, the 4-bromo analog (CAS 1146951-51-0) is frequently listed at 95% purity from common suppliers, and the 4-chloro analog often requires custom synthesis with lead times exceeding 4 weeks. The higher and more consistent purity of the iodo compound reduces the need for pre-use purification in parallel chemistry workflows, minimizing both solvent consumption and labor time. For a 96-well plate synthesis campaign utilizing 50 μmol per reaction, the 98% purity specification translates to a maximum of 1 μmol of unknown impurity per well, which is within acceptable limits for most biochemical assay thresholds (typically <5% impurity) [1].

Compound quality Parallel synthesis Procurement specification

Precision Application Scenarios for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Based on Verified Differentiators


Orthogonal Diversification via Sequential C5–H Arylation Followed by C4 Cross-Coupling

The target compound's iodine substituent is inert under Pd-catalyzed C5–H arylation conditions, allowing chemists to first functionalize the C5 position with an aryl group and subsequently exploit the intact C–I bond for Suzuki, Sonogashira, or Buchwald–Hartwig coupling at the C4 position. This orthogonality is not available with the 4-bromo analog, which shows competitive C–Br cleavage in the same solvent/base system [1]. This scenario is ideal for generating diverse biarylpyrazole libraries for kinase inhibitor or GPCR modulator programs.

One-Step Assembly of Pyrazolo[4,3-d]pyrimidine Cores for Kinase-Focused Libraries

The compound participates in a Cu(I)-catalyzed cascade reaction with substituted amidines to directly yield pyrazolo[4,3-d]pyrimidine frameworks, a privileged scaffold in kinase drug discovery. The N,1-dimethyl substitution pattern balances solubility and steric accessibility, providing a 72% isolated yield in the model reaction with benzamidine, whereas the corresponding 4-bromo and 4-chloro congeners fail entirely [2]. This single-step access is unmatched by non-iodinated analogs.

Fragment-Based Lead Generation Requiring CNS-Permeable HBD = 1 Building Blocks

With exactly one hydrogen bond donor, a TPSA of 46.9 Ų, and a LogP of 0.5, the target compound satisfies key fragment physicochemical criteria for CNS drug discovery. It can be directly incorporated into fragment libraries targeting intracellular or CNS enzymes without additional protecting group manipulation, unlike the corresponding carboxylic acid which introduces an additional HBD and ionizable center that predictively impairs passive permeability [3].

High-Throughput Parallel Synthesis Workflows Requiring ≥98% Purity Input Materials

The consistent ≥98% commercial purity eliminates the need for pre-weighing purification in automated liquid-handling platforms, reducing cycle time and minimizing impurity-derived false positives in biochemical screens. Procurement lead time is effectively zero for standard catalog quantities, contrasting with the multi-week custom synthesis timelines for the less commercially available 4-chloro and 4-bromo methylamide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.